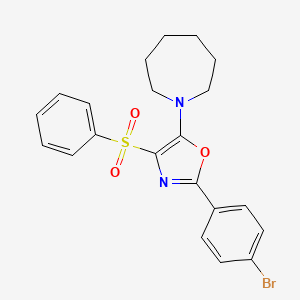
5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole is a useful research compound. Its molecular formula is C21H21BrN2O3S and its molecular weight is 461.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole is a synthetic compound belonging to the oxazole family. Its unique structural features, including an oxazole ring, azepane, and phenylsulfonyl group, suggest significant potential for various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its analgesic and antimicrobial properties, synthesis methods, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C21H21BrN2O3S, with a molecular weight of 461.37 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Oxazole Ring | Five-membered heterocyclic structure |
| Azepane | Six-membered saturated ring |
| Phenylsulfonyl Group | Enhances biological activity potential |
| Bromophenyl Moiety | Contributes to the compound's reactivity |
Analgesic Activity
Research indicates that compounds with oxazole structures exhibit analgesic properties. In particular, studies on related oxazol-5(4H)-ones have demonstrated significant analgesic effects through pharmacological tests such as the writhing test and hot plate test. For example, a study found that derivatives of oxazol-5(4H)-ones showed varying degrees of analgesic activity, suggesting that modifications in their structure can enhance efficacy .
Molecular docking studies have predicted that this compound may interact effectively with pain-related molecular targets such as cyclooxygenase-2 (COX-2), reinforcing its potential as a novel analgesic agent.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. The presence of the phenylsulfonamide group is known to contribute to antibacterial activity. Previous studies have shown that sulfonamide derivatives demonstrate broad-spectrum antimicrobial effects against various pathogens .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical routes. One common method involves the reaction of appropriate azepane derivatives with bromo-substituted phenols and sulfonamide precursors under controlled conditions to yield the desired oxazole compound.
Case Studies and Research Findings
Several studies have explored the biological activities of oxazole derivatives similar to this compound:
- Analgesic Activity Evaluation : A study on new oxazol-5(4H)-ones revealed that compounds containing specific functional groups exhibited significant analgesic effects in animal models, demonstrating their potential for pain management .
- Toxicity Assessment : Acute toxicity studies conducted on related compounds indicated low toxicity levels, with no significant adverse effects observed in organ histopathology during evaluations following administration in mice .
- Molecular Docking Simulations : These studies suggested favorable binding affinities for the target enzymes involved in pain pathways, supporting further investigation into their therapeutic applications .
特性
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c22-17-12-10-16(11-13-17)19-23-20(28(25,26)18-8-4-3-5-9-18)21(27-19)24-14-6-1-2-7-15-24/h3-5,8-13H,1-2,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWERQNPABTXSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














